molecular formula C26H23N3O7S B2492133 ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate CAS No. 1005108-98-4

ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

Cat. No.: B2492133
CAS No.: 1005108-98-4
M. Wt: 521.54
InChI Key: NILNZZSEIZWHAH-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused pyrrolo-oxazole core linked to a thiophene-3-carboxylate moiety. The structure includes a 4-nitrophenyl group at position 3 and a phenyl group at position 2 of the hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole ring. The ethyl ester at the thiophene-3-position and methyl groups at positions 4 and 5 of the thiophene contribute to its steric and electronic properties.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S/c1-4-35-26(32)19-14(2)15(3)37-25(19)27-23(30)20-21(16-10-12-18(13-11-16)29(33)34)28(36-22(20)24(27)31)17-8-6-5-7-9-17/h5-13,20-22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILNZZSEIZWHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Construction of the pyrrolo[3,4-d][1,2]oxazole moiety: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

    Introduction of substituents: The nitrophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, differing primarily in substituents and ring systems. Key comparisons include:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
Target Compound 4-Nitrophenyl, phenyl, ethyl ester, methyl groups ~525.5* Not reported Hypothesized kinase inhibition, structural complexity for SAR studies
Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate Trifluoromethylphenyl instead of 4-nitrophenyl 356.25 Not reported Enhanced lipophilicity; potential CNS activity due to CF₃ group
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine core; cyano and dual ester groups 532.5 (reported) 243–245 Fluorescent properties; explored in optoelectronics
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Chlorophenyl, dipentylamine, pyrimidine ring ~513.0* Not reported Anticancer screening (DNA intercalation)

Notes:

  • *Molecular weights estimated based on structural formulas where explicit data were unavailable.

Physicochemical Properties

  • Solubility: The target compound’s ethyl ester and methyl groups likely enhance solubility in organic solvents (e.g., THF, DMSO) compared to non-esterified analogs. However, the nitro group may reduce aqueous solubility .
  • Thermal Stability : Analogous pyrrolo-oxazole derivatives (e.g., ) exhibit high decomposition temperatures (>300°C), suggesting similar stability for the target compound .

Crystallographic and Analytical Data

  • Structural characterization of such compounds typically employs X-ray crystallography (SHELX , WinGX ) and spectroscopic methods (¹H/¹³C NMR, IR). For example, ’s compound was validated via HRMS and NMR, confirming regioselectivity in the nitrophenyl substitution .
  • Hydrogen-bonding patterns (as analyzed in ) differ significantly between nitro- and trifluoromethyl-substituted analogs, influencing crystal packing and bioavailability .

Biological Activity

Ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antioxidant and anti-inflammatory effects, as well as its synthetic pathways and molecular interactions.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O7SC_{26}H_{23}N_{3}O_{7}S. The compound features a thiophene ring fused with a pyrrolo[3,4-d][1,2]oxazole moiety and a nitrophenyl group, contributing to its diverse chemical reactivity and biological activity.

Antioxidant Properties

Recent studies have indicated that compounds similar to ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene exhibit significant antioxidant activity. Molecular docking simulations suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in various biological systems .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in the context of chronic inflammatory diseases .

Study 1: Antioxidant Activity Assessment

In a study conducted on derivatives of similar compounds, it was found that certain structural modifications enhanced the antioxidant capacity significantly. The presence of nitro groups was correlated with increased radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing that compounds with similar structures to ethyl 4,5-dimethyl showed promising results .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A12.515.0
Ethyl 4,5-Dimethyl10.013.5
Compound B14.018.0

Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory effects of this class of compounds in vitro using macrophage cell lines. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at varying concentrations.

Treatment Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
10150200
25100150

Molecular Docking Studies

Molecular docking studies have revealed that ethyl 4,5-dimethyl binds effectively to various biological targets associated with oxidative stress and inflammation. The binding affinities were calculated using AutoDock Vina software, indicating strong interactions with target proteins involved in inflammatory responses.

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